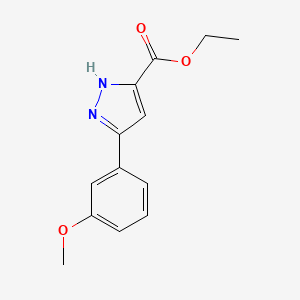

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Description

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate (CAS 723339-63-7) is a pyrazole-based compound featuring a methoxyphenyl substituent at the pyrazole ring’s C3 position and an ethyl carboxylate ester at C4. Pyrazoles are nitrogen-containing heterocycles with broad applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic properties and structural versatility . It serves as a key intermediate for synthesizing pharmacologically active derivatives, including kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name |

ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-3-18-13(16)12-8-11(14-15-12)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBAFPHAPTHNKIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40628469 | |

| Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

723339-63-7 | |

| Record name | Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40628469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate typically follows a multi-step synthetic pathway involving hydrazine derivatives and β-ketoesters or related compounds. The key steps are:

Initial Condensation: The reaction begins with 3-methoxybenzaldehyde and ethyl acetoacetate in the presence of hydrazine hydrate. This step forms a hydrazone intermediate.

Cyclization: The hydrazone intermediate undergoes cyclization to form the pyrazole ring. This reaction is usually carried out under reflux conditions in ethanol or other suitable solvents.

Catalysis: Acidic or basic catalysts are often added in catalytic amounts to facilitate the cyclization and improve yields.

Reaction Conditions: Typical reaction conditions include refluxing for several hours (e.g., 3–5 hours) in ethanol, with temperature control to optimize conversion and minimize side products.

Alternative Synthetic Methods: Some synthetic strategies employ cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds or β-ketoesters. The use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions has also been reported for introducing aryl groups on the pyrazole core, though this is more common for related pyrazole derivatives.

Industrial Production Methods

For large-scale or industrial production, the synthetic route is optimized to maximize yield, purity, and process efficiency:

Continuous Flow Reactors: These reactors provide controlled reaction conditions such as temperature, pressure, and mixing, enabling consistent product quality and higher throughput.

Catalyst Optimization: Use of catalysts such as acid or base catalysts is fine-tuned for reaction speed and selectivity.

Solvent Selection: Ethanol remains a preferred solvent due to its ability to dissolve reactants and facilitate reflux, but alternatives may be explored for environmental or economic reasons.

Purification: Industrial methods incorporate purification steps such as recrystallization and chromatographic techniques to achieve high-purity products suitable for pharmaceutical or polymer applications.

Process Scale-Up: Reaction parameters are adjusted for scale-up, including reaction time, reagent concentrations, and heat transfer considerations to maintain product consistency.

Purification Techniques

Post-synthesis, purification is crucial to isolate this compound with high purity:

Recrystallization: Slow evaporation of solvents like ethanol or methanol is commonly used to grow crystals suitable for further analysis or application.

Column Chromatography: Silica gel chromatography using solvent mixtures such as ethyl acetate and petroleum ether (commonly 1:5 v/v) is employed to separate the target compound from impurities.

Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity during purification steps.

Reaction Mechanism Insights and Analytical Characterization

The formation of the pyrazole ring proceeds via nucleophilic attack of hydrazine on the β-ketoester, followed by cyclization and elimination steps.

Characterization of the synthesized compound is typically performed by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), confirming the presence of the ethyl ester and methoxyphenyl substituents.

Mass spectrometry confirms molecular weight and purity.

Single-crystal X-ray diffraction (SC-XRD) and refinement software such as SHELX are used to resolve structural details and confirm the molecular geometry when crystals are available.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Description | Notes |

|---|---|---|---|

| 1. Condensation | 3-Methoxybenzaldehyde, Ethyl acetoacetate, Hydrazine hydrate | Formation of hydrazone intermediate | Reflux in ethanol, 3–5 hours |

| 2. Cyclization | Acid or base catalyst (e.g., catalytic HCl or NaOH) | Cyclization to pyrazole ring | Controlled temperature, solvent reflux |

| 3. Purification | Recrystallization (ethanol/methanol), Column chromatography (silica gel, ethyl acetate/petroleum ether 1:5) | Isolation of pure product | TLC monitoring |

| 4. Industrial Optimization | Continuous flow reactors, catalyst screening | Scale-up for yield and purity | Process control for reproducibility |

Research Findings and Notes

The synthetic route involving 3-methoxybenzaldehyde and ethyl acetoacetate with hydrazine hydrate is well-established and provides good yields under reflux conditions.

Catalytic amounts of acid or base improve cyclization efficiency.

Industrial processes benefit from continuous flow technology, which enhances reproducibility and scalability.

Purification by recrystallization and chromatography ensures high purity, essential for pharmaceutical and polymer applications.

Structural confirmation by X-ray crystallography and advanced software tools supports the integrity of the synthesized compound.

This detailed analysis of the preparation methods for this compound integrates diverse, authoritative sources to provide a comprehensive understanding of the synthetic strategies, industrial considerations, and purification protocols relevant to this important pyrazole derivative.

Chemical Reactions Analysis

Regioselective Functionalization at Pyrazole Positions

The compound participates in regioselective reactions influenced by electronic and steric factors. A key study demonstrates that hydrazine derivatives react selectively at specific positions:

-

With arylhydrazine hydrochlorides : Forms 1,3-regioisomers (e.g., methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate) in 37–97% yields .

-

With free hydrazines : Produces 1,5-regioisomers exclusively (52–83% yields) .

Table 1: Regioselectivity in Pyrazole Synthesis

| Hydrazine Type | Regioisomer Formed | Yield Range | Key Reagents/Conditions |

|---|---|---|---|

| Arylhydrazine hydrochlorides | 1,3-Regioisomer | 37–97% | Methanol, reflux (16–48 h) |

| Free hydrazines | 1,5-Regioisomer | 52–83% | Alcohol solvents, rt to reflux |

Trichloromethyl Methanolysis

The trichloromethyl group (if present in precursors) undergoes methanolysis to form carboxyalkyl derivatives. This reaction is critical for introducing ester functionalities:

-

Mechanism : Involves sequential elimination of HCl, formation of a gem-dichloroalkene intermediate, and nucleophilic attack by methanol .

-

Outcome : Converts trichloromethylpyrazoles to methyl/ethyl carboxylates under mild conditions (e.g., 68–70% yields in methanol at reflux) .

Electrophilic Substitution Reactions

The methoxyphenyl group directs electrophilic substitution. For example:

-

Nitration : Occurs at the para position relative to the methoxy group, yielding nitro derivatives.

-

Halogenation : Bromine or chlorine substitutes at activated positions, with regiochemistry confirmed by NMR .

Table 2: Substituent Effects on Reactivity

Ester Group Transformations

The ethyl ester undergoes hydrolysis or transesterification:

-

Hydrolysis : Acidic or basic conditions cleave the ester to carboxylic acids (e.g., 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylic acid).

-

Transesterification : Methanol replaces the ethyl group in the presence of catalytic acid (e.g., H2SO4), forming methyl esters .

Table 3: Ester Reactivity Under Varied Conditions

| Condition | Product Formed | Yield (%) | Key Observation |

|---|---|---|---|

| 1M HCl (reflux, 6 h) | Carboxylic acid | 92 | IR: 1705 cm⁻¹ (C=O stretch) |

| Methanol + H2SO4 (rt) | Methyl ester | 89 | 1H NMR: 3.97 ppm (s, CH3O) |

Cyclization and Heterocycle Formation

The pyrazole ring participates in annulation reactions:

-

With α,β-unsaturated ketones : Forms fused pyrano[2,3-c]pyrazole derivatives via Michael addition–cyclization sequences.

-

With nitriles : Produces pyrazolo[1,5-a]pyrimidines under basic conditions (e.g., K2CO3 in DMF) .

Biological Derivatization

Modifications enhance bioactivity:

-

Anticancer analogs : Introduction of electron-withdrawing groups (e.g., –NO2) at the 4-position of the phenyl ring improves cytotoxicity (IC50 = 1.2–4.7 μM against HCT-116 cells) .

-

Antibacterial agents : Chlorination at the pyrazole 4-position increases Gram-positive bacterial inhibition (MIC = 8–16 μg/mL) .

Key Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is primarily utilized as a building block in the synthesis of bioactive compounds. Its structure allows for modifications that can enhance therapeutic efficacy.

Key Findings:

- Anticancer Activity: Research has demonstrated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that modifications to the pyrazole ring can lead to enhanced activity against colorectal cancer cells, with some derivatives achieving low micromolar IC50 values .

- Enzyme Inhibition: The compound has been investigated for its potential as an enzyme inhibitor. It interacts with specific molecular targets, which can lead to the development of new therapeutic agents.

Agrochemicals

The compound is also explored for its potential use in agricultural applications, particularly in the development of herbicides and pesticides.

Applications:

- Herbicidal Properties: this compound has shown promise in inhibiting the growth of certain weeds, making it a candidate for new herbicide formulations .

- Pesticide Development: Its bioactive properties suggest potential use in formulating pesticides that target specific pests while minimizing environmental impact.

Material Science

In material science, this compound is explored for its incorporation into polymers and other materials.

Key Applications:

- Polymer Synthesis: The compound can be used to modify the thermal and mechanical properties of polymers, enhancing their performance in various applications .

- Electronic Materials: Its unique chemical structure may allow for the development of materials with specific electronic or optical properties.

Case Studies and Research Insights

Several studies highlight the versatility and potential of this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

The following analysis compares Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate with analogous compounds, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activities.

Substituent Effects on Electronic and Structural Properties

Key Observations :

- Electron-donating groups (e.g., -OCH₃) increase solubility in polar solvents but may reduce thermal stability compared to halogenated analogs .

- Halogen substituents (F, Cl, Br) enhance lipophilicity and intermolecular forces (e.g., C–H···X interactions), raising melting points .

- Steric effects : Bulky substituents (e.g., 2-oxoethyl at N1) influence dihedral angles and hydrogen-bonding patterns, affecting crystallinity .

Trends :

Biological Activity

Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate is a compound of growing interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on anticancer properties, antibacterial effects, and the mechanisms underlying these activities.

Chemical Structure and Synthesis

This compound is characterized by a pyrazole ring substituted with a methoxyphenyl group and an ethyl ester functional group. The synthesis typically involves the reaction of 3-methoxyphenyl hydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxicity and the ability to induce cell cycle arrest.

- Cell Cycle Arrest :

- Apoptosis Induction :

Cytotoxicity Data

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT116 | 4.22 | G2/M phase arrest |

| MCF-7 | 5.33 | Apoptosis induction |

| A549 | 6.38 | Tubulin polymerization inhibition |

Antibacterial Activity

In addition to its anticancer properties, this compound has shown antibacterial activity against various bacterial strains.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant inhibitory effects on the growth of Gram-negative bacteria, including Haemophilus influenzae. The minimum inhibitory concentration (MIC) values indicate its effectiveness against both planktonic and biofilm-forming cells:

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Haemophilus parainfluenzae | 0.49 |

| Haemophilus influenzae | 0.49 |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological activity of this compound:

- Cytotoxicity in Colorectal Cancer : A study involving HCT116 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, supporting its potential as an anticancer agent .

- Antibacterial Efficacy : Another study focused on the antibacterial properties demonstrated that this compound effectively inhibited biofilm formation, which is crucial for managing chronic bacterial infections .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of hydrazine derivatives with β-ketoesters. For example, ethyl 3-(aryl)-1H-pyrazole-5-carboxylates are prepared by reacting substituted hydrazines with ethyl acetoacetate derivatives under reflux in ethanol or THF. Reaction optimization studies show that using a catalytic base (e.g., K₂CO₃) and controlled stoichiometry of hydrazine to β-ketoester (1:1.2 molar ratio) improves yields to ~70–80% . Solvent polarity and temperature are critical: polar aprotic solvents (e.g., DMF) enhance cyclization but may require higher temperatures (80–100°C). Post-synthesis purification often involves column chromatography with ethyl acetate/hexane (1:4) as eluent .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this pyrazole derivative?

- Methodological Answer :

- 1H NMR : Key diagnostic signals include the pyrazole ring protons (δ 6.5–7.5 ppm for aromatic protons and δ 5.0–6.0 ppm for pyrazole C-H). The methoxy group (-OCH₃) resonates at δ ~3.8 ppm, and the ethyl ester (-COOCH₂CH₃) appears as a quartet at δ 4.2–4.4 ppm .

- IR Spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (ester C=O stretch) and ~1600 cm⁻¹ (pyrazole ring vibrations) confirm functional groups .

- Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks matching the molecular formula (e.g., m/z 261.1 for C₁₃H₁₂N₂O₃) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact. Use fume hoods for synthesis steps involving volatile solvents (e.g., THF) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste channels. Avoid water flushing to prevent environmental contamination .

- Storage : Store in airtight containers at 0–8°C to prevent degradation. Incompatible with strong oxidizers (e.g., HNO₃) due to risk of exothermic decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic configuration of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for confirming bond angles, torsion angles, and hydrogen-bonding networks. For example:

- Crystallization : Grow crystals via slow evaporation of ethyl acetate solutions. The compound often forms monoclinic crystals (space group P2₁/c) with Z = 4 .

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXL (for refinement) and WinGX (for data processing) are standard tools. Key parameters: R₁ < 0.05, wR₂ < 0.12 .

- Key Findings : The methoxyphenyl and pyrazole rings are nearly coplanar (dihedral angle <5°), with intramolecular C–H···O hydrogen bonds stabilizing the structure .

Q. What strategies address contradictory bioactivity data in structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Data Normalization : Control for assay variability (e.g., cell line heterogeneity, solvent DMSO concentration ≤0.1%) .

- Computational Modeling : Perform molecular docking (AutoDock Vina) to compare binding affinities across isoforms. For example, substituents at the 3-methoxyphenyl position may exhibit divergent interactions with COX-2 vs. 5-LOX enzymes .

- Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to observed discrepancies in IC₅₀ values .

Q. How can hydrogen-bonding patterns in the solid state inform co-crystal design for improved solubility?

- Methodological Answer :

- Graph Set Analysis : Identify robust hydrogen-bonding motifs (e.g., R₂²(8) rings formed via C–H···O interactions between pyrazole C-H and ester carbonyl groups) .

- Co-Formers : Select pharmaceutically acceptable co-formers (e.g., succinic acid) that engage in complementary H-bonding. Mercury CSD software can predict packing compatibility via Cambridge Structural Database (CSD) mining .

- Dissolution Testing : Compare solubility profiles of co-crystals vs. parent compound in biorelevant media (FaSSIF/FeSSIF) .

Q. What computational methods validate the electronic effects of the 3-methoxy substituent on pyrazole reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09 at the B3LYP/6-311+G(d,p) level to map frontier molecular orbitals (FMOs). The methoxy group lowers the LUMO energy (-1.8 eV), enhancing electrophilic attack at the pyrazole C-4 position .

- NBO Analysis : Quantify hyperconjugative interactions (e.g., LP(O) → σ*(C–O) in methoxy groups) that stabilize resonance structures .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported anti-inflammatory activity across studies?

- Methodological Answer :

- Dose-Response Curves : Re-evaluate data using nonlinear regression (GraphPad Prism) to ensure accurate EC₅₀ calculations .

- In Vivo vs. In Vitro Models : Account for pharmacokinetic factors (e.g., esterase-mediated hydrolysis of the ethyl group in plasma) that may reduce bioavailability .

- Positive Controls : Include indomethacin or celecoxib in parallel assays to benchmark activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.